molecular formula C10H16N4 B12566035 2,4-Dimethyl-6-[(pyrrolidin-1-yl)methyl]-1,3,5-triazine CAS No. 143886-53-7

2,4-Dimethyl-6-[(pyrrolidin-1-yl)methyl]-1,3,5-triazine

Cat. No.: B12566035
CAS No.: 143886-53-7
M. Wt: 192.26 g/mol
InChI Key: CZTNPKWEIIDCQK-UHFFFAOYSA-N
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Description

2,4-Dimethyl-6-[(pyrrolidin-1-yl)methyl]-1,3,5-triazine is a heterocyclic compound that features a triazine ring substituted with dimethyl and pyrrolidinylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-6-[(pyrrolidin-1-yl)methyl]-1,3,5-triazine typically involves the reaction of 2,4-dimethyl-1,3,5-triazine with pyrrolidine under specific conditions. One common method includes the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction . The reaction is usually carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-6-[(pyrrolidin-1-yl)methyl]-1,3,5-triazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the pyrrolidinylmethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium at elevated temperatures.

    Reduction: Sodium borohydride in methanol or ethanol at room temperature.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced triazine derivatives.

    Substitution: Formation of substituted triazine derivatives with various functional groups.

Scientific Research Applications

2,4-Dimethyl-6-[(pyrrolidin-1-yl)methyl]-1,3,5-triazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-6-[(pyrrolidin-1-yl)methyl]-1,3,5-triazine involves its interaction with specific molecular targets. The pyrrolidinylmethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, leading to inhibition or activation of biological pathways. The triazine ring can also participate in hydrogen bonding and hydrophobic interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dimethyl-6-[(pyrrolidin-1-yl)methyl]-1,3,5-triazine is unique due to the combination of the triazine ring with both dimethyl and pyrrolidinylmethyl groups. This structural arrangement imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

143886-53-7

Molecular Formula

C10H16N4

Molecular Weight

192.26 g/mol

IUPAC Name

2,4-dimethyl-6-(pyrrolidin-1-ylmethyl)-1,3,5-triazine

InChI

InChI=1S/C10H16N4/c1-8-11-9(2)13-10(12-8)7-14-5-3-4-6-14/h3-7H2,1-2H3

InChI Key

CZTNPKWEIIDCQK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC(=N1)CN2CCCC2)C

Origin of Product

United States

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